N-(2-methylbenzyl)-N-phenylmethanesulfonamide
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Overview
Description
N-(2-methylbenzyl)-N-phenylmethanesulfonamide, also known as NS8593, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NS8593 is a potent activator of small-conductance calcium-activated potassium (SK) channels, which play a critical role in regulating neuronal excitability and synaptic plasticity.
Scientific Research Applications
N-(2-methylbenzyl)-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. SK channels are known to play a critical role in regulating neuronal excitability and synaptic plasticity, and their dysfunction has been linked to the pathophysiology of these disorders. N-(2-methylbenzyl)-N-phenylmethanesulfonamide has been shown to enhance SK channel activity and reduce neuronal excitability, making it a promising therapeutic agent for these disorders.
Mechanism of Action
N-(2-methylbenzyl)-N-phenylmethanesulfonamide acts as a positive allosteric modulator of SK channels, enhancing their activity by increasing their sensitivity to calcium ions. SK channels are activated by an increase in intracellular calcium levels, which leads to the hyperpolarization of the cell membrane and a decrease in neuronal excitability. N-(2-methylbenzyl)-N-phenylmethanesulfonamide enhances this process by increasing the sensitivity of SK channels to calcium ions, resulting in a more robust hyperpolarization response.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-N-phenylmethanesulfonamide has been shown to have potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce psychotic-like behaviors in animal models of schizophrenia. These effects are thought to be mediated by the enhancement of SK channel activity and the resulting decrease in neuronal excitability.
Advantages and Limitations for Lab Experiments
N-(2-methylbenzyl)-N-phenylmethanesulfonamide is a potent and selective activator of SK channels, making it an ideal tool for studying the physiological and pathological roles of these channels in the brain. However, its potency and selectivity also make it challenging to use in vivo, as high doses may lead to off-target effects. Additionally, N-(2-methylbenzyl)-N-phenylmethanesulfonamide has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
The potential therapeutic applications of N-(2-methylbenzyl)-N-phenylmethanesulfonamide are vast, and future research should focus on exploring its efficacy in various neurological and psychiatric disorders. Additionally, the development of more potent and selective SK channel activators may lead to the development of novel therapeutics for these disorders. Finally, the use of N-(2-methylbenzyl)-N-phenylmethanesulfonamide as a tool for studying the physiological and pathological roles of SK channels in the brain should continue to be explored.
Synthesis Methods
N-(2-methylbenzyl)-N-phenylmethanesulfonamide can be synthesized by reacting N-phenylmethanesulfonamide with 2-methylbenzylamine in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a Buchwald-Hartwig amination reaction, which results in the formation of N-(2-methylbenzyl)-N-phenylmethanesulfonamide as a white crystalline solid.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13-8-6-7-9-14(13)12-16(19(2,17)18)15-10-4-3-5-11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQYHUVISBWWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-N-phenylmethanesulfonamide |
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